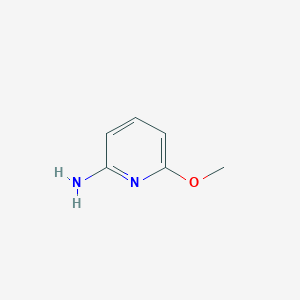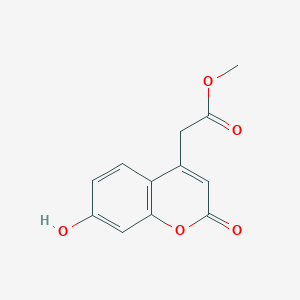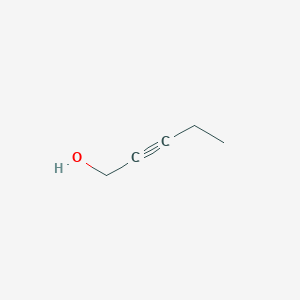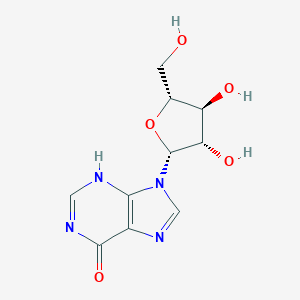
Minodronic acid
概要
説明
ミノドロン酸は、主に骨粗鬆症の治療に使用される第3世代のビスホスホネート系薬剤です。 骨吸収を抑制する高い有効性で知られており、骨密度を管理し、骨折を予防する上で貴重な治療薬となっています .
2. 製法
合成経路と反応条件: ミノドロン酸の調製には、いくつかの重要なステップが含まれます。
アセタール加水分解: 化合物Iはアセタール加水分解を受け、化合物IIを生じます。
閉ループ処理と加水分解: 化合物IIは2-アミノピリジンで処理され、化合物IIIを形成します。
リン酸化: 化合物IIIはリン酸化され、ミノドロン酸が生成されます.
工業的生産方法: ミノドロン酸の工業的生産では、シアン化ナトリウムや臭素などの高毒性試薬の使用を避けています。反応条件は穏和で制御可能であり、大規模生産に適したプロセスとなっています。 ステップが比較的短く、収率が高いため、全体的なコストが削減されます .
科学的研究の応用
Minodronic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying bisphosphonate chemistry and reactions.
Biology: this compound is studied for its effects on bone metabolism and osteoclast activity.
Medicine: It is extensively used in the treatment of osteoporosis and related bone disorders.
Industry: this compound is used in the development of new therapeutic agents and formulations for bone health.
作用機序
ミノドロン酸は、メバロン酸経路に関与する酵素であるファルネシルピロリン酸シンターゼの活性を阻害することにより、その効果を発揮します。 この阻害により、破骨細胞の活性が低下し、骨吸収が減少し、骨密度が増加します .
Safety and Hazards
Minodronic acid should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
将来の方向性
Minodronic acid is the strongest inhibitor of bone resorption among available oral bisphosphonates, hence it can be administered once a month . It is approved for the treatment of osteoporosis in Japan . Future research may focus on optimizing the dosing regimen of this compound in relation to food intake to enhance the effectiveness of the treatment .
生化学分析
Biochemical Properties
Minodronic acid interacts with the enzyme farnesyl pyrophosphate synthase . This interaction inhibits the activity of the enzyme, which is a key component in the mevalonate pathway that is crucial for the function of osteoclasts . This inhibition leads to the prevention of bone resorption, making this compound effective in the treatment of osteoporosis .
Cellular Effects
This compound has significant effects on various types of cells, particularly osteoclasts. It inhibits the activity of osteoclasts, the cells responsible for bone resorption . This leads to an increase in bone mineral density and a decrease in the risk of fractures, which is beneficial in the treatment of osteoporosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function . By inhibiting this enzyme, this compound prevents the prenylation process, leading to the disruption of osteoclast function and the inhibition of bone resorption .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been reported that this compound effectively inhibits bone resorption and increases bone mineral density over a period of 1-2 years .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress bone resorption and increase bone mineral density in a dose-dependent manner . The specific effects can vary depending on the dosage and the specific model used.
Metabolic Pathways
This compound is involved in the mevalonate pathway . It inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the production of farnesyl pyrophosphate, a key intermediate in the pathway . This leads to the disruption of the prenylation of small GTPase proteins, which are crucial for osteoclast function .
Transport and Distribution
As a bisphosphonate, this compound has a high affinity for bone tissue, particularly areas of high bone turnover .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the osteoclasts where it can inhibit the activity of farnesyl pyrophosphate synthase .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of minodronic acid involves several key steps:
Acetal Hydrolysis: A compound I undergoes acetal hydrolysis to yield compound II.
Closed-loop Treatment and Hydrolysis: Compound II is treated with 2-aminopyridine to form compound III.
Phosphorylation: Compound III is phosphorylated to produce this compound.
Industrial Production Methods: The industrial production of this compound avoids the use of highly toxic reagents such as sodium cyanide or bromine. The reaction conditions are mild and controllable, making the process suitable for large-scale production. The steps are relatively short, and the yield is high, which reduces the overall cost .
化学反応の分析
ミノドロン酸は、次のようなさまざまな化学反応を起こします。
酸化: ミノドロン酸は特定の条件下で酸化され、さまざまな酸化生成物を生じます。
還元: 適切な還元剤を用いて還元反応を行うことができます。
置換: ミノドロン酸は特にホスホン酸基に関与する置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン化アルキルなどの試薬は、置換反応を促進することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、ミノドロン酸のさまざまな酸化誘導体が生成される場合があります .
4. 科学研究における用途
ミノドロン酸は、幅広い科学研究分野で利用されています。
類似化合物との比較
ミノドロン酸は、エチドロン酸、アレンドロン酸、リセドロン酸などの他のビスホスホネートと比較されます。
エチドロン酸: ミノドロン酸は、骨吸収を抑制する効果がエチドロン酸の1000倍です.
アレンドロン酸: ミノドロン酸は、アレンドロン酸の10〜100倍の効果があります.
リセドロン酸: ミノドロン酸は、臨床試験において優れた有効性を示しています.
類似化合物:
- エチドロン酸
- アレンドロン酸
- リセドロン酸
- パミドロン酸
特性
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180064-38-4, 155648-60-5 | |
| Record name | Minodronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minodronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 180064-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minodronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)






![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)




